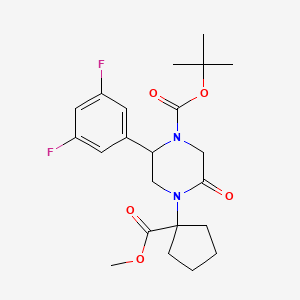

Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle est un composé organique complexe qui présente un cycle pipérazine substitué par divers groupes fonctionnels

Méthodes De Préparation

La synthèse du 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle implique généralement des réactions organiques à plusieurs étapes. La voie de synthèse peut inclure:

Formation du cycle pipérazine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe tert-butyle : Cette étape implique souvent des réactions de tert-butylation utilisant des halogénures de tert-butyle en présence d'une base.

Substitution par le groupe difluorophényle : Cela peut être fait par des réactions de substitution aromatique nucléophile.

Addition du groupe méthoxycarbonyl : Cette étape peut impliquer des réactions d'estérification utilisant le chlorure de méthoxycarbonyle.

Incorporation du groupe cyclopentyle : Cela peut être réalisé par des réactions de cycloaddition.

Les méthodes de production industrielle optimiseraient probablement ces étapes pour la scalabilité, le rendement et la rentabilité.

Analyse Des Réactions Chimiques

Le 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment:

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des groupes fonctionnels impliqués.

Hydrolyse : Le groupe ester peut être hydrolysé en conditions acides ou basiques pour donner l'acide carboxylique correspondant.

Les réactifs et les conditions utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur charbon) et des conditions spécifiques de température et de pression.

Applications de recherche scientifique

Le 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle a plusieurs applications de recherche scientifique:

Chimie médicinale : Il peut être utilisé comme composé principal dans la découverte de médicaments pour le développement de nouveaux produits pharmaceutiques.

Synthèse organique : Ce composé peut servir d'intermédiaire dans la synthèse de molécules plus complexes.

Études biologiques : Il peut être utilisé pour étudier les interactions des dérivés de pipérazine avec les cibles biologiques.

Applications industrielles : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle pipérazine peut interagir avec les récepteurs ou les enzymes, ce qui conduit à la modulation de leur activité. Le groupe difluorophényle peut améliorer l'affinité de liaison par des interactions hydrophobes, tandis que les groupes méthoxycarbonyl et cyclopentyle peuvent influencer les propriétés pharmacocinétiques du composé.

Applications De Recherche Scientifique

Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound in drug discovery for developing new pharmaceuticals.

Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to modulation of their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxycarbonyl and cyclopentyl groups can influence the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Des composés similaires au 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle comprennent:

2-(3,5-difluorophényl)-4-(cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle : Manque le groupe méthoxycarbonyl.

2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipéridine-1-carboxylate de tert-butyle : Contient un cycle pipéridine au lieu d'un cycle pipérazine.

2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-sulfonate de tert-butyle : Contient un groupe sulfonate au lieu d'un groupe carboxylate.

La singularité du 2-(3,5-difluorophényl)-4-(1-(méthoxycarbonyl)cyclopentyl)-5-oxopipérazine-1-carboxylate de tert-butyle réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C22H28F2N2O5 |

|---|---|

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

tert-butyl 2-(3,5-difluorophenyl)-4-(1-methoxycarbonylcyclopentyl)-5-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C22H28F2N2O5/c1-21(2,3)31-20(29)25-13-18(27)26(22(19(28)30-4)7-5-6-8-22)12-17(25)14-9-15(23)11-16(24)10-14/h9-11,17H,5-8,12-13H2,1-4H3 |

Clé InChI |

WKEPYHBEQGCEFL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(=O)N(CC1C2=CC(=CC(=C2)F)F)C3(CCCC3)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)

![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)

![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)